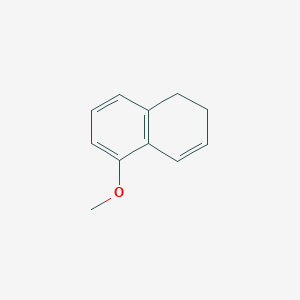![molecular formula C21H24N2 B14618185 1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole CAS No. 61007-16-7](/img/structure/B14618185.png)
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole is a complex organic compound that features both an imidazole ring and a dihydroacenaphthylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2-dihydroacenaphthylen-1-yl intermediate, which is then reacted with a suitable alkylating agent to introduce the hexyl chain. The final step involves the formation of the imidazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the dihydroacenaphthylene moiety may interact with cellular membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dihydroacenaphthylen-1-yl acetate
- 1,2-Dihydroacenaphthylen-1-yl alcohol
- 1,2-Dihydroacenaphthylen-1-yl amine
Uniqueness
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole is unique due to the combination of the imidazole ring and the dihydroacenaphthylene moiety. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61007-16-7 |
|---|---|
Formule moléculaire |
C21H24N2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-[2-(1,2-dihydroacenaphthylen-1-yl)hexyl]imidazole |
InChI |
InChI=1S/C21H24N2/c1-2-3-6-18(14-23-12-11-22-15-23)20-13-17-9-4-7-16-8-5-10-19(20)21(16)17/h4-5,7-12,15,18,20H,2-3,6,13-14H2,1H3 |
Clé InChI |
OVDWAQDWOQZIBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2CC3=CC=CC4=C3C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
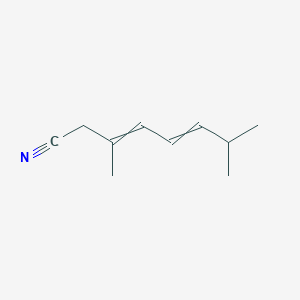
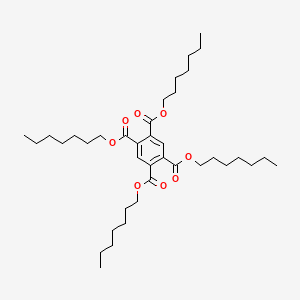
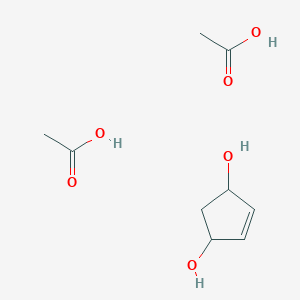
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
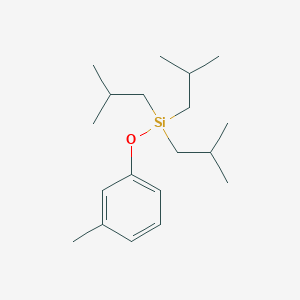
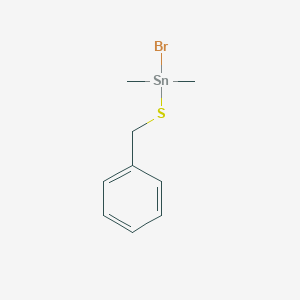

![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)
